molecular formula C20H17ClO3 B160479 Indanofan CAS No. 133220-30-1

Indanofan

Cat. No.: B160479
CAS No.: 133220-30-1
M. Wt: 340.8 g/mol
InChI Key: PMAAYIYCDXGUAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indanofan, a synthetic herbicide, primarily targets the elongase enzyme involved in the de novo biosynthesis of very-long-chain fatty acids (VLCFAs) . This enzyme plays a crucial role in the growth and development of both plants and insects .

Mode of Action

This compound and its analogs act as inhibitors of the elongase enzyme . The compound’s interaction with its target results in the inhibition of the elongation of stearoyl- or arachidoyl-CoA by malonyl-CoA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of VLCFAs . By inhibiting the elongase enzyme, this compound disrupts the formation of VLCFAs, which are essential components of cellular membranes and play a crucial role in various cellular functions .

Pharmacokinetics

It is known that the compound exhibits strong herbicidal activity, suggesting effective absorption and distribution within the target organisms .

Result of Action

The inhibition of VLCFA biosynthesis by this compound leads to significant molecular and cellular effects. It disrupts normal cellular functions, leading to the death of target organisms . This compound has shown high efficacy against annual weeds and certain grasses, including Echinochloa oryzicola, without causing injury to transplanted rice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the extensive use of pesticides like this compound can lead to environmental pollution and biodiversity loss .

Preparation Methods

The synthesis of Indanofan involves several steps, starting from commercially available 3-chloroethylbenzene. The process includes one-pot bromination to form 3-chloro-α-bromostyrene, which is then converted to 1-chloro-2-(3-chlorophenyl)prop-2-ene. This intermediate is coupled with 2-ethylindane-1,3-dione, followed by oxidation to yield this compound . The industrial production method is efficient, with high yield and low production cost .

Chemical Reactions Analysis

Indanofan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxirane ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and oxirane moieties.

Common reagents used in these reactions include oxidizing agents like peracids and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions .

Scientific Research Applications

Indanofan has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAAYIYCDXGUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057957
Record name Indanofan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133220-30-1
Record name Indanofan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133220-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indanofan [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133220301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indanofan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDANOFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WQ384U76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the mixture of 1.62 g of 2-[2-(3-chlorophenyl) propen 3-yl]-2-ethylindan-1,3-dione, 0.34 g of sodium acetate trihydrate and 10 ml of chloroform was added-2.85 g of 40% peracetic acid. After refluxing for 3 hours, excess peroxide was decomposed with 10% sodium thiosulfate aqueous solution, and the organic layer was washed with water, neutralized with a saturated sodium bicarbonate aqueous solution, washed with water and with a saturated saline solution, and dried over anhydrous magnesium sulfate. After the solvent was evaporated, the residue was separated and purified by silica gel column chromatography (developing solvent: n-hexane/ethyl acetate=4/1) to obtain 1.27 g of the compound No. 53 shown in Table 2.
Name
2-[2-(3-chlorophenyl) propen 3-yl]-2-ethylindan-1,3-dione
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
2.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Indanofan, (RS)-2-[[2-(3-chlorophenyl) oxiranyl] methyl]-3-ethylindan-1,3-dione, is a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis. [, ] It acts by competitively inhibiting the elongase enzyme responsible for the elongation of fatty acid chains beyond C18. [, ] This disruption of VLCFA synthesis has detrimental effects on cell membrane formation, wax production, and various signaling pathways, ultimately leading to the death of susceptible plants. [, ]

A: this compound is characterized by its unique structure, featuring both indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged by a methylene carbon atom. [, ]

    A: Research highlights the importance of specific structural features for this compound's herbicidal activity. The presence of a chlorine substituent on the benzene ring and the oxirane group are crucial for strong inhibition of VLCFA formation. [] Notably, the S-enantiomer of this compound exhibits significantly higher inhibitory activity (2-3 times) compared to the racemate, while the R-enantiomer shows almost no inhibition. [] This suggests that the S-enantiomer is primarily responsible for the herbicidal effect and that chirality plays a vital role in its activity. [, ] Replacing the oxirane group with a methylene group resulted in decreased activity in cell-free assays, but greenhouse tests showed efficacy at high concentrations, suggesting potential involvement of additional inhibitory mechanisms. []

    A: While specific information on stability under various conditions is limited in the provided abstracts, this compound's successful commercialization as a herbicide indicates its adequate stability for formulation and application. [, ] Formulation strategies are likely employed to further enhance its stability, solubility, and bioavailability in agricultural settings.

    A: While specific cases of this compound resistance are not mentioned in the provided abstracts, research indicates that certain weed species, such as Blyxa aubertii and Chara braunii, exhibit resistance to sulfonylurea herbicides but are effectively controlled by this compound. [] This suggests that this compound might offer a valuable alternative for managing weeds resistant to other herbicide classes.

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